molecular formula C15H14Cl2N2S B4653017 N-(2,3-dichlorophenyl)-N'-(4-methylbenzyl)thiourea

N-(2,3-dichlorophenyl)-N'-(4-methylbenzyl)thiourea

Cat. No. B4653017
M. Wt: 325.3 g/mol
InChI Key: YHRXKPMHEFZGAU-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-N'-(4-methylbenzyl)thiourea, also known as Diuron, is a herbicide commonly used in agriculture to control weeds. It belongs to the class of substituted ureas and is a white crystalline solid. The chemical formula of Diuron is C9H10Cl2N2OS, and its molecular weight is 233.16 g/mol.

Scientific Research Applications

N-(2,3-dichlorophenyl)-N'-(4-methylbenzyl)thiourea has been extensively studied for its herbicidal properties and its effects on the environment. It is commonly used in agriculture to control weeds in crops such as cotton, sugarcane, and citrus fruits. N-(2,3-dichlorophenyl)-N'-(4-methylbenzyl)thiourea has also been used in forestry to control weeds and promote the growth of trees. In addition, N-(2,3-dichlorophenyl)-N'-(4-methylbenzyl)thiourea has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

N-(2,3-dichlorophenyl)-N'-(4-methylbenzyl)thiourea inhibits photosynthesis in plants by blocking the electron transport chain in photosystem II. This results in the production of reactive oxygen species, which damage the photosynthetic apparatus and ultimately lead to plant death. In addition, N-(2,3-dichlorophenyl)-N'-(4-methylbenzyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(4-methylbenzyl)thiourea has been shown to have toxic effects on aquatic organisms, including fish, invertebrates, and algae. It can accumulate in the tissues of these organisms and cause damage to their organs and tissues. In addition, N-(2,3-dichlorophenyl)-N'-(4-methylbenzyl)thiourea has been shown to have toxic effects on human cells, including inducing DNA damage and cell death.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorophenyl)-N'-(4-methylbenzyl)thiourea is a widely used herbicide, and its effects on plants and the environment have been extensively studied. This makes it a useful tool for studying the mechanisms of herbicide action and the effects of herbicides on ecosystems. However, the toxic effects of N-(2,3-dichlorophenyl)-N'-(4-methylbenzyl)thiourea on aquatic organisms and human cells make it important to use caution when handling and disposing of the chemical.

Future Directions

Future research on N-(2,3-dichlorophenyl)-N'-(4-methylbenzyl)thiourea could focus on its potential use in the treatment of cancer, as well as its effects on non-target organisms in the environment. In addition, research could be conducted to develop more environmentally friendly alternatives to N-(2,3-dichlorophenyl)-N'-(4-methylbenzyl)thiourea for use in agriculture and forestry. Finally, studies could be conducted to better understand the mechanisms of N-(2,3-dichlorophenyl)-N'-(4-methylbenzyl)thiourea toxicity and to develop strategies for mitigating its harmful effects.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-[(4-methylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2S/c1-10-5-7-11(8-6-10)9-18-15(20)19-13-4-2-3-12(16)14(13)17/h2-8H,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRXKPMHEFZGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dichlorophenyl)-3-(4-methylbenzyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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